![molecular formula C23H19N3O5 B2631219 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034260-48-3](/img/structure/B2631219.png)
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is known for its unique chemical structure and has been studied extensively for its various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
Research has explored the synthesis of novel compounds with the core structure of chromene and quinazoline diones, employing various chemical reactions to achieve complex derivatives for potential applications in scientific research. For example, a study by Halim and Ibrahim (2021) detailed the synthesis of a novel compound involving chromene and thiazolo pyridine dione derivatives through chemical transformation and spectral data analysis, providing insights into their vibrational spectral analysis and electronic absorption properties (Halim & Ibrahim, 2021).
Molecular Docking and Anticancer Studies
Another significant application is in the domain of molecular docking and anticancer studies, where derivatives of the mentioned compound have been synthesized and evaluated for their potential anticancer activities. Ghani, Elmorsy, and Ibrahim (2022) synthesized chromeno[4,3-b]pyridine derivatives and conducted computational ADME, Lipinski's analysis, and molecular docking studies to evaluate their anticancer activities against breast cancer cell lines, highlighting the oxolone moiety as a critical feature for interaction (Ghani, Elmorsy, & Ibrahim, 2022).
Antimicrobial and Pharmacological Activities
The antimicrobial and pharmacological activities of synthesized derivatives have also been a focus. Studies have demonstrated the synthesis of chromene-based compounds with potential antimicrobial properties against various bacterial and fungal strains, indicating the broad scope of application in designing new antimicrobial agents (Vidule, 2011).
Synthesis Methods and Catalytic Systems
Efficient synthesis methods and catalytic systems for producing derivatives of this compound have been developed, such as the use of piperidine and molecular iodine dual-catalyst systems for the synthesis of coumarin-bearing quinazolinone derivatives. These methods emphasize good yields, mild reaction conditions, and easy purification processes, highlighting the compound's versatility in chemical synthesis (Alizadeh, Ghanbaripour, & Zhu, 2014).
properties
IUPAC Name |
3-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c27-18-13-20(31-19-8-4-2-6-16(18)19)22(29)25-11-9-14(10-12-25)26-21(28)15-5-1-3-7-17(15)24-23(26)30/h1-8,13-14H,9-12H2,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMMABUJTOSTBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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